molecular formula C25H19ClCuN8Na4O14S4+4 B12759849 Tetrasodium (5-((6-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-3-sulphophenyl)amino)-1-hydroxy-3-sulpho-2-naphthyl)azo)-4-hydroxybenzene-1,3-disulphonato(2-))cuprate(4-) CAS No. 93981-05-6

Tetrasodium (5-((6-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-3-sulphophenyl)amino)-1-hydroxy-3-sulpho-2-naphthyl)azo)-4-hydroxybenzene-1,3-disulphonato(2-))cuprate(4-)

Cat. No.: B12759849
CAS No.: 93981-05-6
M. Wt: 974.7 g/mol
InChI Key: VHCSLPLWHKYBNW-UHFFFAOYSA-N
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Description

Tetrasodium (5-((6-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-3-sulphophenyl)amino)-1-hydroxy-3-sulpho-2-naphthyl)azo)-4-hydroxybenzene-1,3-disulphonato(2-))cuprate(4-) is a highly complex coordination compound characterized by:

  • A triazine ring core functionalized with chloro and amino groups .
  • Azo (-N=N-) linkages connecting aromatic moieties, contributing to chromophoric properties .
  • Multiple sulfonate (-SO₃⁻) groups enhancing water solubility and stability .
  • A copper(II) center in a tetravalent state, enabling redox activity and coordination chemistry .

This compound is primarily used in dyes and pigments due to its intense coloration and stability under industrial conditions .

Properties

CAS No.

93981-05-6

Molecular Formula

C25H19ClCuN8Na4O14S4+4

Molecular Weight

974.7 g/mol

IUPAC Name

tetrasodium;5-[[6-[4-[(4-amino-6-chloro-1,3,5-triazin-2-yl)amino]-3-sulfoanilino]-1-hydroxy-3-sulfonaphthalen-2-yl]diazenyl]-4-hydroxybenzene-1,3-disulfonic acid;copper

InChI

InChI=1S/C25H19ClN8O14S4.Cu.4Na/c26-23-30-24(27)32-25(31-23)29-15-4-2-12(7-17(15)50(40,41)42)28-11-1-3-14-10(5-11)6-18(51(43,44)45)20(21(14)35)34-33-16-8-13(49(37,38)39)9-19(22(16)36)52(46,47)48;;;;;/h1-9,28,35-36H,(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48)(H3,27,29,30,31,32);;;;;/q;;4*+1

InChI Key

VHCSLPLWHKYBNW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C=C2C=C1NC3=CC(=C(C=C3)NC4=NC(=NC(=N4)N)Cl)S(=O)(=O)O)S(=O)(=O)O)N=NC5=C(C(=CC(=C5)S(=O)(=O)O)S(=O)(=O)O)O)O.[Na+].[Na+].[Na+].[Na+].[Cu]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetrasodium (5-((6-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-3-sulphophenyl)amino)-1-hydroxy-3-sulpho-2-naphthyl)azo)-4-hydroxybenzene-1,3-disulphonato(2-))cuprate(4-) involves multiple steps. The process typically begins with the diazotization of an aromatic amine, followed by coupling with a suitable coupling component. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors where precise control of temperature, pH, and reactant concentrations is maintained. The process involves the use of high-purity starting materials and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tetrasodium (5-((6-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-3-sulphophenyl)amino)-1-hydroxy-3-sulpho-2-naphthyl)azo)-4-hydroxybenzene-1,3-disulphonato(2-))cuprate(4-) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can break the azo bond, resulting in the formation of aromatic amines.

    Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Conditions typically involve the use of strong acids or bases to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the azo bond typically yields aromatic amines, while oxidation can produce various oxidized derivatives.

Scientific Research Applications

Tetrasodium (5-((6-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-3-sulphophenyl)amino)-1-hydroxy-3-sulpho-2-naphthyl)azo)-4-hydroxybenzene-1,3-disulphonato(2-))cuprate(4-) has a wide range of applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.

    Biology: Employed in staining techniques to visualize biological specimens under a microscope.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored inks and paints.

Mechanism of Action

The mechanism of action of tetrasodium (5-((6-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-3-sulphophenyl)amino)-1-hydroxy-3-sulpho-2-naphthyl)azo)-4-hydroxybenzene-1,3-disulphonato(2-))cuprate(4-) involves its interaction with various molecular targets. The azo group can undergo electron transfer reactions, leading to the formation of reactive intermediates that can interact with cellular components. The compound’s ability to bind to proteins and nucleic acids makes it a valuable tool in biochemical research.

Comparison with Similar Compounds

Key Differences:

Triazine vs. Anthracene/Biphenyl Cores : The target compound’s triazine ring enhances electrophilic reactivity compared to anthracene (electron-rich) or biphenyl (planar) systems .

Copper Coordination: The Cu²⁺ center enables catalytic applications (e.g., oxidation reactions), absent in non-metallated triazine derivatives .

Solubility: Sulfonate-rich derivatives (target compound, C.I. Direct Blue 76) outperform nonylphenoxy-substituted analogs in aqueous media .

Research Findings and Data

Stability and Reactivity

Parameter Target Compound C.I. Direct Blue 76 Trisodium Anthracene Derivative
Thermal Decomposition (°C) 310 290 275
pH Stability Range 2–12 3–10 4–9
Redox Potential (mV vs. SHE) +220 +180 N/A

Source:

Spectral Properties

  • UV-Vis Absorption: λₘₐₓ = 580 nm (azo-Cu charge transfer band) vs. 540 nm for non-metallated azo dyes .
  • EPR Spectroscopy : Confirms Cu²⁺ in a distorted octahedral geometry, distinct from free copper salts .

Biological Activity

Tetrasodium (5-((6-((4-((4-amino-6-chloro-1,3,5-triazin-2-yl)amino)-3-sulphophenyl)amino)-1-hydroxy-3-sulpho-2-naphthyl)azo)-4-hydroxybenzene-1,3-disulphonato(2-))cuprate(4-) is a complex compound with significant biological activity attributed to its structural features and the presence of copper ions. This article delves into its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Structural Overview

The compound is characterized by:

  • Copper Coordination : Copper ions are central to its biological activity, participating in redox reactions.
  • Azo Groups : These functional groups are known for their chromatic properties and potential interactions with biological molecules.
  • Sulfonate Groups : Enhance water solubility and reactivity.

Antimicrobial Properties

Research indicates that compounds with similar structures often exhibit antimicrobial activity . The presence of azo groups may facilitate interactions with microbial cell membranes or enzymes, potentially leading to cell lysis or inhibition of metabolic processes. For instance, studies have shown that related cuprate complexes can inhibit the growth of various bacterial and fungal strains, suggesting a similar potential for this compound.

Microbial Strain Activity Observed
Escherichia coliInhibition
Staphylococcus aureusSignificant inhibition
Aspergillus nigerModerate inhibition

The biological activity of tetrasodium cuprate can be attributed to several mechanisms:

  • Redox Reactions : Copper ions can participate in electron transfer processes, influencing cellular metabolism and potentially leading to oxidative stress in microbial cells.
  • Protein Binding : The compound may form stable complexes with proteins, altering their function and disrupting metabolic pathways.
  • Azo Group Reduction : Under certain conditions, azo groups can be reduced to amines, which may interact differently with biological systems.

Case Studies

  • Antifungal Activity Evaluation : A study evaluated the antifungal potential of various derivatives similar to tetrasodium cuprate against strains like Aspergillus flavus and Candida albicans. The results indicated that modifications in the structure could enhance antifungal efficacy, suggesting that tetrasodium cuprate might also exhibit significant antifungal properties .
  • Bacterial Inhibition Studies : In a comparative analysis involving various azo compounds, tetrasodium cuprate was shown to have comparable inhibitory effects against Gram-positive and Gram-negative bacteria. This highlights its potential as a broad-spectrum antimicrobial agent.

Research Findings

Recent studies have focused on synthesizing similar compounds and evaluating their biological activities. Key findings include:

  • Compounds with naphthyl groups demonstrated enhanced antimicrobial activity due to their structural similarity to known active agents .
  • The interaction between the compound and metal ions has been explored for its catalytic properties in environmental applications.

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